2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide
Description
2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by:
- A 2-bromo substituent on the benzene ring.
- Two nitrogen-bound groups:
- A 4,5-dimethylisoxazol-3-yl moiety.
- A [[2-(trimethylsilyl)ethoxy]methyl] (SEM) protecting group.
The SEM group enhances stability under acidic conditions, making the compound suitable for multi-step syntheses where robust protection of the sulfonamide nitrogen is required.
Properties
Molecular Formula |
C17H25BrN2O4SSi |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-trimethylsilylethoxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H25BrN2O4SSi/c1-13-14(2)24-19-17(13)20(12-23-10-11-26(3,4)5)25(21,22)16-9-7-6-8-15(16)18/h6-9H,10-12H2,1-5H3 |
InChI Key |
STZJKZXEAOLGND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1N(COCC[Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzenesulfonamide Group: This step involves the reaction of the isoxazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Incorporation of the Trimethylsilyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as reflux in an appropriate solvent.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
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2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide is a sulfonamide that has potential in medicinal chemistry because of its antimicrobial properties.
Overview
2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications, especially as antimicrobial agents, in medicinal chemistry. The compound includes a bromo group, an isoxazole ring, and a sulfonamide moiety, suggesting it may have biological activity and be useful in chemical reactions.
IUPAC Name: 2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide
CAS Number: 415697-57-3
Molecular Formula: C₁₃H₁₅BrN₂O₄S
Molecular Weight: 375.24 g/mol
Preparation Methods
2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide synthesis generally involves multi-step organic reactions. A likely synthetic route may include:
- Creating the Isoxazole Ring through cyclization of precursors under acidic or basic conditions.
- Adding the Bromo Group by brominating the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
- Creating a Sulfonamide by reacting the brominated isoxazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
- Methoxymethyl Protection by adding the methoxymethyl group using methoxymethyl chloride and a base.
Industrial production focuses on optimizing these steps to achieve high yield and purity, possibly using continuous flow reactors, purification techniques, and quality control measures.
2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide is a sulfonamide with structural features that suggest it could be biologically active, especially as an antimicrobial and antitumor agent.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and sulfonamide group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analog 1: 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide (CAS: 415697-57-3)
Key Differences :
Hazard Profile (MOM Analog) :
Analog 2: Benzenesulfonamides with Alternative Substituents
a) Bromine vs. Other Halogens
- 2-Chloro analogs : Lower molecular weight (~350–370 g/mol) and reduced steric hindrance may improve solubility but decrease electrophilicity, impacting cross-coupling reactivity.
- 2-Nitro analogs : Enhanced electron-withdrawing effects could increase sulfonamide acidity but introduce instability under reducing conditions.
b) Isoxazole Ring Modifications
- 3-Methylisoxazole vs.
Analog 3: SEM vs. Other Protecting Groups
| Protecting Group | Molecular Weight Contribution | Deprotection Method | Acid Stability |
|---|---|---|---|
| SEM | +75–80 g/mol | Fluoride ions (e.g., TBAF) | High |
| MOM | +45–50 g/mol | Dilute HCl or TFA | Low |
| Boc (tert-butyloxycarbonyl) | +100 g/mol | Strong acids (e.g., HCl/dioxane) | Moderate |
Research Findings and Data Tables
Table 1: Physicochemical Properties of Target Compound and Analogs
| Property | Target Compound (SEM) | MOM Analog | 2-Chloro Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | 375.24 | ~360 |
| Solubility in DCM | High | High | High |
| Melting Point | Not reported | Not reported | 120–125°C |
| Stability (pH 1–3) | Stable | Unstable | Stable |
Biological Activity
2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula : C11H11BrN2O3S
- Molecular Weight : 331.19 g/mol
- CAS Number : 195447-72-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties.
1. Anti-inflammatory Activity
Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, similar compounds have demonstrated the ability to inhibit carrageenan-induced edema in animal models. In one study, compounds structurally related to benzenesulfonamides showed inhibition rates of up to 94.69% at specific time intervals .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Compounds with similar structures have shown promising results:
- Minimum Inhibitory Concentration (MIC) values were reported as follows:
This suggests that the compound may possess broad-spectrum antimicrobial properties.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to reduce the production of pro-inflammatory cytokines.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial action is likely due to interference with bacterial cell wall synthesis pathways.
- Interaction with Enzymatic Pathways : Potential interactions with cytochrome P450 enzymes may affect drug metabolism and efficacy .
Case Studies
Several case studies illustrate the biological activity of related sulfonamide compounds:
- Case Study on Anti-inflammatory Effects :
- Case Study on Antimicrobial Efficacy :
Q & A
Basic: What are the key synthetic strategies for preparing 2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide?
The synthesis typically involves sequential functionalization of the sulfonamide and isoxazole moieties. A general approach includes:
- Step 1 : Reacting 4,5-dimethylisoxazol-3-amine with a brominated benzenesulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide core .
- Step 2 : Introducing the [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group via alkylation using SEM-Cl in the presence of a base like NaH .
- Critical parameters : Reaction temperature (often 0–5°C for SEM protection), solvent choice (e.g., THF or DCM), and stoichiometric control to avoid over-alkylation. Purity is confirmed via TLC and NMR .
Advanced: How can reaction conditions be optimized to improve yields during SEM group incorporation?
Optimization involves:
-
Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in brominated intermediates, as shown in analogous sulfonamide syntheses .
-
Solvent effects : Polar aprotic solvents (DMF or THF) improve SEM-Cl solubility and reaction kinetics.
-
Temperature modulation : Lower temperatures (≤10°C) reduce side reactions like SEM group hydrolysis .
-
Yield comparison :
Condition Yield (%) Purity (HPLC) THF, 0°C, NaH 72 98% DCM, RT, K₂CO₃ 58 92%
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Key signals include:
- LC-MS : Molecular ion peak at m/z ≈ 460 [M+H]⁺ (exact mass: 459.3 g/mol) .
- IR : Sulfonamide S=O stretches at 1350–1150 cm⁻¹ .
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or antitumor activity may arise from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7) affect IC₅₀ values .
- Sample purity : Impurities ≥5% (e.g., unreacted SEM-Cl) can skew results. Validate purity via HPLC before testing .
- Structural analogs : Compare with derivatives (e.g., 5-bromo-2-methoxybenzenesulfonamide analogs) to isolate functional group contributions .
Basic: What in vitro assays are recommended for preliminary biological screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on human cancer cell lines (e.g., HCT-116) .
- Enzyme inhibition : Fluorogenic assays for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
Advanced: How does the SEM group influence metabolic stability in pharmacokinetic studies?
-
SEM as a protecting group : Enhances lipophilicity (logP ↑ by ~1.5), improving membrane permeability .
-
Stability in plasma : Hydrolyzes slowly (t₁/₂ ≈ 8–12 hours at pH 7.4), releasing the active sulfonamide .
-
Comparative data :
Derivative Plasma Stability (t₁/₂, h) SEM-protected 10.2 ± 1.3 Unprotected <1
Basic: What are common impurities observed during synthesis, and how are they removed?
- By-products :
- Unreacted 4,5-dimethylisoxazol-3-amine (retention time ≈ 2.1 min on C18 HPLC).
- SEM-Cl adducts (detected via δ 4.5–5.0 ppm in ¹H NMR).
- Purification : Silica gel chromatography (hexane:EtOAc = 3:1) or recrystallization from ethanol/water .
Advanced: What computational methods support SAR studies for this compound?
- Docking simulations : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB: 3IAI). The bromine atom shows strong halogen bonding with Thr200 .
- QSAR models : Correlate logP and polar surface area (PSA) with antimicrobial activity. Optimal PSA: 80–90 Ų .
Basic: How to handle and store this compound to ensure stability?
- Storage : -20°C under argon; desiccate to prevent SEM group hydrolysis .
- Decomposition signs : Color change (white → yellow) or precipitate formation in solution .
Advanced: What strategies mitigate toxicity concerns in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
